Methyl 4-(5-ethoxy-5-oxopentyl)benzoate

Inflammation 5‑Lipoxygenase Leukotriene Synthesis

Challenge: Generic mono-ester analogs lack the orthogonal selectivity required for multi-step GAR Tfase inhibitor assembly, introducing extra synthetic steps and reducing yields. Solution: Methyl 4-(5-ethoxy-5-oxopentyl)benzoate (CAS 1956328-26-9) provides two distinct ester groups (methyl benzoate + terminal ethyl ester) enabling chemoselective transformations. Key applications: - Building block for glycinamide ribonucleotide transformylase inhibitors - Negative control (5-LOX IC₅₀ > 10,000 nM) for inflammation assays - Model system for esterase-mediated prodrug activation studies

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
Cat. No. B13103080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(5-ethoxy-5-oxopentyl)benzoate
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCC1=CC=C(C=C1)C(=O)OC
InChIInChI=1S/C15H20O4/c1-3-19-14(16)7-5-4-6-12-8-10-13(11-9-12)15(17)18-2/h8-11H,3-7H2,1-2H3
InChIKeyGCQGHGZZWSPCPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(5-ethoxy-5-oxopentyl)benzoate: Overview


Methyl 4-(5-ethoxy-5-oxopentyl)benzoate (CAS 1956328-26-9) is a synthetic organic compound with the molecular formula C₁₅H₂₀O₄ and a molecular weight of 264.32 g/mol [1]. The molecule comprises a methyl benzoate core linked at the para position to a pentyl chain terminating in an ethyl ester (ethoxy‑oxopentyl group), creating a structure with two distinct ester functionalities [2]. This dual‑ester architecture positions the compound as a versatile intermediate in the synthesis of pharmacologically relevant molecules, particularly as a precursor in the assembly of glycinamide ribonucleotide transformylase (GAR Tfase) inhibitors and other bioactive scaffolds .

Dual-ester intermediate for chemoselective synthesis
Para-substituted benzoate building block
Supports GAR Tfase inhibitor assembly

Methyl 4-(5-ethoxy-5-oxopentyl)benzoate: Irreplaceability


Substituting Methyl 4-(5-ethoxy-5-oxopentyl)benzoate with a simpler methyl or ethyl benzoate derivative fails to replicate its unique reactivity and selectivity. The presence of two orthogonal ester groups—a methyl benzoate and a terminal ethyl ester—enables chemoselective transformations that are unattainable with mono‑ester analogs [1]. In the context of GAR Tfase inhibitor synthesis, the specific alkyl chain length and ethoxy termination are critical for downstream functionalization; even close analogs like ethyl 5-(4-ethoxyphenyl)-5-oxopentanoate (CAS 898757-51-2) differ in ester orientation, altering both steric and electronic properties that govern coupling efficiency and product purity . Procurement of a generic alternative would require additional synthetic steps, reduce overall yield, and introduce purification challenges that directly impact project timelines and cost.

Mono-ester analogs
Cannot replicate the chemoselective transformations enabled by two orthogonal ester groups; may require additional protection steps.
Ethyl 5-(4-ethoxyphenyl)-5-oxopentanoate
Altered ester orientation changes coupling efficiency and may reduce product purity; not a direct synthetic replacement.

Methyl 4-(5-ethoxy-5-oxopentyl)benzoate: Analog Comparison


5‑Lipoxygenase Inhibition Activity

In a head‑to‑head comparison using the same assay format, Methyl 4-(5-ethoxy-5-oxopentyl)benzoate exhibited an IC₅₀ value of >10,000 nM against human recombinant 5‑lipoxygenase (5‑LOX) [1]. In contrast, the clinically relevant 5‑LOX inhibitor Zileuton demonstrates an IC₅₀ of approximately 500 nM under comparable conditions [2]. This 20‑fold difference in potency clarifies that the compound is not a potent 5‑LOX inhibitor, a critical distinction for researchers seeking to avoid off‑target lipoxygenase modulation in cellular assays.

5‑LOX Inhibition
Head-to-head
IC₅₀ > 10,000 nM
vs. Zileuton ~500 nM
(>20‑fold weaker)
Minimal 5‑LOX inhibition; supports negative-control use.
Human recombinant 5‑LOX assay context.
Inflammation 5‑Lipoxygenase Leukotriene Synthesis

Orthogonal Ester Reactivity

The target compound contains a methyl benzoate ester (hydrolyzes under mild basic conditions) and a terminal ethyl ester (requires stronger base or acid for hydrolysis). In contrast, the isomer ethyl 5‑(4‑ethoxyphenyl)‑5‑oxopentanoate (CAS 898757‑51‑2) presents a single ethyl ester adjacent to the ketone and an ethoxy group on the phenyl ring, resulting in a different hydrolysis profile . While direct experimental data comparing hydrolysis rates are not available for this specific pair, class‑level inference from para‑substituted benzoate esters indicates that the methyl ester on the benzoate core is approximately 2‑ to 3‑fold more reactive toward base‑catalyzed hydrolysis than the ethyl ester on the side chain [1]. This differential lability allows for sequential deprotection strategies that are not feasible with the isomeric comparator.

Ester Reactivity
Class-level
Methyl benzoate ester ~2–3× faster base hydrolysis than ethyl ester
Enables sequential deprotection strategy in synthesis.
Inferred from kinetic studies; data to verify.
Chemoselective synthesis Prodrug design Ester hydrolysis

Regioisomeric Purity

The compound is a para‑substituted benzoate ester. A validated regioselective synthesis method (Kraus et al., US 5,916,902) can produce para‑substituted benzoate esters that are substantially free (<1%) of the meta‑substituted impurity, whereas conventional alkylation routes often yield mixtures containing 5‑15% of the meta isomer [1]. Although this patent does not specifically exemplify Methyl 4‑(5‑ethoxy‑5‑oxopentyl)benzoate, the method is directly applicable to its synthesis and provides a quantifiable advantage over non‑regioselective approaches.

Regioisomeric Purity
Class-level
>5-fold reduction in meta‑isomer impurity via regioselective synthesis
May reduce purification needs; supports reproducible bioactivity.
Based on patented method; lot-specific verification advised.
Regioselective synthesis Para‑substitution Isomer purity

Methyl 4-(5-ethoxy-5-oxopentyl)benzoate: Validated Use Cases


GAR Tfase Inhibitor Synthesis

The compound serves as a key building block in the preparation of glycinamide ribonucleotide transformylase (GAR Tfase) inhibitors. The synthetic route involves sequential alkylation of the aromatic ring followed by esterification, leveraging the para‑substitution pattern and orthogonal ester groups to install the requisite pharmacophore . Procurement of the compound in high purity (≥97%) [1] directly supports this established synthetic sequence without the need for additional functional group manipulations.

5‑Lipoxygenase Counter‑Screening

Given its weak inhibition of 5‑LOX (IC₅₀ > 10,000 nM) , the compound is ideally suited as a negative control in assays where 5‑LOX modulation must be excluded. This is particularly relevant in inflammation and cancer cell‑based screens where leukotriene pathway interference would confound phenotypic readouts. The well‑defined inactivity profile allows researchers to confidently attribute observed effects to the intended target.

Prodrug Design Feasibility Studies

The dual‑ester motif of Methyl 4‑(5‑ethoxy‑5‑oxopentyl)benzoate makes it a useful model system for studying esterase‑mediated prodrug activation. The differential hydrolysis rates of the methyl and ethyl esters can be exploited to design pro‑moieties that release an active carboxylic acid in a controlled, sequential manner . This application is supported by the well‑characterized hydrolysis kinetics of para‑substituted methyl and ethyl benzoates [1].

Application
Selection Property
Validation Focus
GAR Tfase inhibitor synthesis
Para-substitution & orthogonal ester groups
Coupling efficiency and purity
5‑LOX counter-screening
Reported weak 5‑LOX inhibition
Leukotriene pathway selectivity
Prodrug feasibility studies
Dual-ester hydrolysis kinetics
Sequential deprotection strategy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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